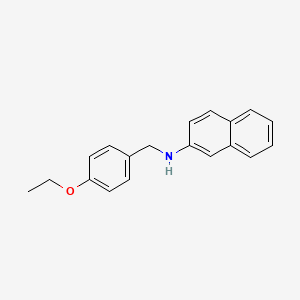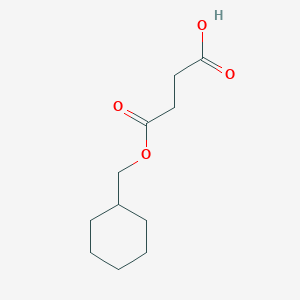![molecular formula C13H19NO B5881724 1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
1-[2-(2-methylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methylphenoxy)ethyl]pyrrolidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco. Since then, MPEP has been extensively studied for its potential use in treating various neurological disorders, including fragile X syndrome, schizophrenia, and addiction.
Wirkmechanismus
1-[2-(2-methylphenoxy)ethyl]pyrrolidine works by selectively blocking the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the activity of glutamate in the brain, which can lead to a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory, reduce anxiety, and decrease the risk of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has a number of advantages for use in lab experiments. It is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine does have some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. One area of interest is in the development of new drugs that target the mGluR5 receptor. Another potential direction is in the use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine as a tool for studying the role of the mGluR5 receptor in various neurological disorders. Finally, there is interest in exploring the potential use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in combination with other drugs for the treatment of various neurological disorders.
Synthesemethoden
1-[2-(2-methylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been widely studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory in fragile X mice models.
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has also been studied for its potential use in treating schizophrenia. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the symptoms of schizophrenia in animal models by blocking the mGluR5 receptor.
Eigenschaften
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARYBBZQCVAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Methylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)



